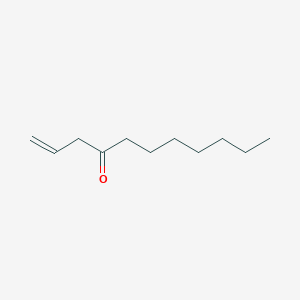
1-Undecen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Undecen-4-one is an organic compound with the molecular formula C11H20O It is a ketone with an undecene backbone, characterized by the presence of a carbonyl group (C=O) at the fourth position of the undecene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Undecen-4-one can be synthesized through several methods. One common approach involves the Grignard reaction, where allylmagnesium chloride reacts with octanal to form 1-undecen-4-ol. This intermediate is then oxidized to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using catalysts such as ruthenium or palladium. These methods ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Undecen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the undecene chain allows for substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated alkenes.
Wissenschaftliche Forschungsanwendungen
1-Undecen-4-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavor compounds due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 1-undecen-4-one involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the double bond allows for electrophilic addition. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
1-Undecene: An unsaturated hydrocarbon with a similar structure but lacking the carbonyl group.
4-Undecanone: A saturated ketone with a similar carbonyl position but without the double bond.
Uniqueness: 1-Undecen-4-one’s combination of a double bond and a carbonyl group provides unique reactivity compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications .
Eigenschaften
CAS-Nummer |
71897-96-6 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
undec-1-en-4-one |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-10-11(12)9-4-2/h4H,2-3,5-10H2,1H3 |
InChI-Schlüssel |
BRMAHPDWMXPEBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















